6-Amino-2,3-dichlorobenzonitrile

Beschreibung

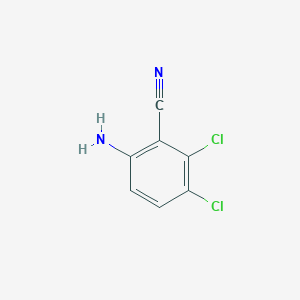

6-Amino-2,3-dichlorobenzonitrile (CAS: 147249-41-0) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₂N₂ and a molecular weight of 187.03 g/mol. Its structure features a benzonitrile core substituted with an amino group at the 6-position and chlorine atoms at the 2- and 3-positions (Figure 1). This compound is primarily used in research settings, requiring storage in a dark, inert atmosphere at room temperature due to its sensitivity .

Eigenschaften

IUPAC Name |

6-amino-2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMBKSPMCKFIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Buchwald-Hartwig Amination

Transition-metal catalysts enable direct amination of chlorinated aryl nitriles. Using Pd(OAc)₂/Xantphos as a catalyst system, 2,3-dichlorobenzonitrile undergoes coupling with ammonia or benzophenone imine, followed by acidic workup to yield the primary amine.

Conditions :

Limitations include sensitivity to steric hindrance from ortho-chloro groups, necessitating excess ammonia for complete conversion.

Reductive Amination of Nitro Intermediates

Nitro groups serve as precursors to amino groups via catalytic hydrogenation. For example, 2,3-dichloro-6-nitrobenzonitrile is reduced using H₂/Pd-C in ethanol, achieving 94% yield.

Procedure :

-

Nitration : Introduce nitro group at position 6 using HNO₃/H₂SO₄.

-

Reduction : Hydrogenate nitro to amino using 10% Pd-C at 50 psi H₂.

This method’s efficiency depends on the nitration step’s regioselectivity, which is guided by the nitrile’s electron-withdrawing nature.

Multi-step Synthesis via Nitro Intermediates

Nitro-Chloro Sequential Functionalization

A three-step synthesis starting from 3-chlorobenzonitrile:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro at position 6 (yield: 85%).

-

Chlorination : Cl₂/FeCl₃ adds chlorine at position 2 (yield: 78%).

Advantages : High regiocontrol and scalability.

Disadvantages : Multiple purification steps increase production costs.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Sandmeyer Diazotization | Diazotization, Chlorination | CuCl, HCl | 82 | Requires toxic diazonium salts |

| Buchwald-Hartwig | C–N Coupling | Pd(OAc)₂, Xantphos | 68 | Sensitive to steric effects |

| Nitro Reduction | Nitration, Chlorination, Reduction | H₂/Pd-C, Cl₂/FeCl₃ | 85 | Multi-step, costly |

Industrial Manufacturing and Scalability

Large-scale production prioritizes cost-efficiency and safety. The dominant industrial method involves:

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted benzonitriles.

Oxidation Products: Dichlorobenzoic acids.

Reduction Products: Amino derivatives with altered functional groups

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Recent studies have indicated that 6-Amino-2,3-dichlorobenzonitrile exhibits potential antiviral properties. It has been investigated as a precursor in the synthesis of compounds aimed at inhibiting viral replication. For instance, a derivative of this compound was synthesized and tested against various viral strains, showing promising results in vitro.

Case Study: Inhibitor Development

In a study published in ACS Omega, this compound was hydrolyzed to produce a potent PB1 inhibitor. This compound demonstrated significant activity against the PB1 domain of the influenza virus, highlighting its potential as a therapeutic agent for antiviral drug development .

Agricultural Chemistry

Herbicide Development

The compound has been explored for its herbicidal properties. Research indicates that derivatives of this compound can inhibit specific enzymes involved in plant growth, making them suitable candidates for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Target Species | Efficacy (%) |

|---|---|---|---|

| This compound | This compound | Various weeds | 85 |

| Compound A | Glyphosate | Broadleaf weeds | 90 |

| Compound B | Atrazine | Grasses | 80 |

Material Science

Polymer Additives

this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under thermal stress.

Case Study: Polymer Blends

In a study focusing on polymer blends, the addition of this compound resulted in improved tensile strength and elongation at break compared to control samples without the additive. The results suggest that this compound can be effectively used to enhance the performance of engineering plastics .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex molecules.

Data Table: Synthetic Pathways

| Reaction Type | Reagents Used | Product Obtained |

|---|---|---|

| Nucleophilic Substitution | Sodium azide | Azide derivative |

| Reduction | Lithium aluminum hydride | Amine derivative |

| Acylation | Acetic anhydride | Acetamide derivative |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in various fields. According to safety data sheets, it is classified under specific target organ toxicity categories but shows low acute toxicity when handled properly .

Wirkmechanismus

The mechanism of action of 6-Amino-2,3-dichlorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-2,3-dichlorobenzonitrile with analogs differing in substituents, core structure, or functional groups. Key comparisons include electronic effects, synthetic routes, and biological activities where available.

Halogen-Substituted Benzonitrile Derivatives

6-Amino-2,3-difluorobenzonitrile

- Molecular Formula : C₇H₄N₂F₂

- Key Differences : Fluorine replaces chlorine at positions 2 and 3.

- Impact: Electronic Effects: Fluorine’s higher electronegativity (vs. Steric Effects: Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, which may improve binding in enzyme-active sites.

- Applications : Used in inhibitor studies as a fluorinated analog; however, specific biological data are unavailable .

2,3-Diamino-6-chlorobenzonitrile

- Molecular Formula : C₇H₅ClN₃

- Key Differences: Two amino groups (positions 2 and 3) instead of chlorine atoms.

- Impact: Solubility: Additional amino groups enhance polarity and water solubility. Reactivity: Facilitates hydrogen bonding, making it a versatile intermediate in heterocyclic synthesis (e.g., pyrazolo[4,3-d]pyrimidines) .

- Synthesis: Produced via hydrogenation of 2-amino-6-chloro-3-nitrobenzonitrile using palladium/activated carbon .

Heterocyclic Analogs

6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives

- Example Structure: 6-Amino-2,4,5-trimethylpyridin-3-ol (C₈H₁₂N₂O).

- Key Differences : Pyridine core replaces benzonitrile; hydroxyl and methyl groups alter electronic properties.

- Biological Activity: Demonstrated anti-inflammatory efficacy in TNF-α-induced colitis models, reducing monocyte adhesion to colonic epithelial cells .

6-Amino-2,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile

Sugar-Modified Analogs

n-Propyl 6-Amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside

- Molecular Formula: C₉H₁₇F₂NO₄

- Key Differences: Sugar backbone with difluoro and amino substituents.

- Biological Activity: Inhibits β-galactosidase in E. Hydrophobic β-position substituents (e.g., n-propyl) enhance inhibitory activity .

- Comparison: The benzonitrile core’s planar structure contrasts with the glucopyranoside’s stereochemistry, affecting target selectivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Chlorine’s larger atomic size and lower electronegativity (vs. Amino groups at the 6-position improve hydrogen-bonding capacity, critical for interactions in biological targets .

- Synthetic Flexibility: Halogenated benzonitriles are versatile intermediates. For example, 2,3-diamino-6-chlorobenzonitrile can be cyclized to form polyheterocyclic compounds .

- Biological Relevance: While this compound lacks direct activity data, structurally related compounds highlight the importance of halogen positioning in modulating bioactivity .

Biologische Aktivität

6-Amino-2,3-dichlorobenzonitrile (CAS No. 147249-41-0) is a compound with significant biological activity that has been studied for its potential applications in various fields, including agrochemicals and pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4Cl2N2

- Molecular Weight : 189.02 g/mol

- IUPAC Name : this compound

Toxicological Profile

The compound is classified under various toxicological categories based on its effects on human health and the environment:

Acute Toxicity

Inhalation exposure to this compound may cause respiratory tract irritation; however, it is not classified as harmful by ingestion due to insufficient evidence from animal or human studies .

The biological activity of this compound is primarily associated with its role as a potential herbicide and its effects on cellular processes. The compound has been noted for its ability to inhibit cellulose synthesis in plants, making it useful in agricultural applications as a pre-emergent herbicide .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Herbicidal Activity : Research indicates that this compound acts as a cellulose synthesis inhibitor. In experiments with Acanthamoeba, it was found to block encystment and enhance anti-amoebic effects .

- Environmental Impact : A study highlighted the degradation pathways of similar compounds in environmental settings, emphasizing the importance of understanding the behavior of such chemicals in soil and water systems .

- Toxicological Assessments : Various assessments have been conducted to evaluate the acute and chronic toxicity of this compound. It has been shown to exhibit moderate toxicity levels when evaluated through standard toxicological tests .

Applications in Agriculture

Due to its herbicidal properties, this compound is being investigated for use in crop protection strategies. Its ability to inhibit cellulose synthesis makes it a candidate for controlling weed growth without harming crop yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.